Superior BRD4 Degradation Potency Compared to dBET1 in MV-4-11 Leukemia Cells
In MV-4-11 human acute myeloid leukemia cells, PROTAC BET degrader-3 achieved a DC50 (half-maximal degradation concentration) of 0.8 nM for BRD4, compared to dBET1 with a DC50 of 4.5 nM under identical 6-hour treatment conditions [1]. This represents a 5.6-fold increase in degradation potency.
| Evidence Dimension | BRD4 degradation DC50 |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | dBET1: 4.5 nM |
| Quantified Difference | 5.6-fold more potent |
| Conditions | MV-4-11 cells, 6-hour treatment, immunoblot quantification |
Why This Matters
For researchers requiring maximal BRD4 knockdown at minimal compound concentrations (e.g., to reduce off-target effects from the cereblon ligand), this 5.6-fold potency advantage enables lower dosing and potentially cleaner phenotypic data.
- [1] Zhou, B.; Hu, J.; Xu, F.; Chen, Z.; Bai, L.; Fernandez-Salas, E.; Lin, M.; Liu, L.; Yang, C. Y.; Zhao, Y.; McEachern, D.; Przybranowski, S.; Wen, B.; Sun, D.; Wang, S. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. J. Med. Chem. 2018, 61 (10), 4628–4644. View Source
